Hpse1-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H24N2O6 |

|---|---|

Molecular Weight |

424.4 g/mol |

IUPAC Name |

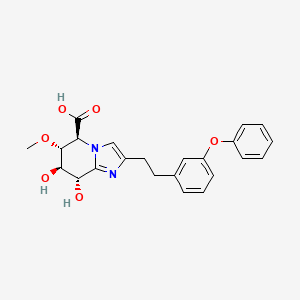

(5S,6R,7R,8S)-7,8-dihydroxy-6-methoxy-2-[2-(3-phenoxyphenyl)ethyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid |

InChI |

InChI=1S/C23H24N2O6/c1-30-21-18(23(28)29)25-13-15(24-22(25)20(27)19(21)26)11-10-14-6-5-9-17(12-14)31-16-7-3-2-4-8-16/h2-9,12-13,18-21,26-27H,10-11H2,1H3,(H,28,29)/t18-,19+,20+,21+/m0/s1 |

InChI Key |

QVWJDZKITFFVCA-DOIPELPJSA-N |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H](C2=NC(=CN2[C@@H]1C(=O)O)CCC3=CC(=CC=C3)OC4=CC=CC=C4)O)O |

Canonical SMILES |

COC1C(C(C2=NC(=CN2C1C(=O)O)CCC3=CC(=CC=C3)OC4=CC=CC=C4)O)O |

Origin of Product |

United States |

Foundational & Exploratory

initial toxicity screening of Hpse1-IN-2

An In-Depth Technical Guide to the Initial Toxicity Screening of Hpse1-IN-2, a Novel Heparanase-1 Inhibitor

Introduction

Heparanase-1 (HPSE1) is an endo-β-D-glucuronidase that plays a critical role in the degradation of heparan sulfate proteoglycans (HSPGs), key components of the extracellular matrix (ECM). Upregulation of HPSE1 is strongly associated with cancer progression, metastasis, and angiogenesis, making it a compelling target for therapeutic intervention. This compound is a novel small molecule inhibitor designed to target the enzymatic activity of HPSE1. This document outlines a comprehensive, albeit hypothetical, initial toxicity screening protocol for this compound, providing a framework for its preclinical safety evaluation. The methodologies and data presented herein are representative of standard preclinical toxicology assessments.

In Vitro Toxicity Assessment

The initial phase of toxicity screening involves in vitro assays to determine the cytotoxic potential of this compound against various cell lines. This provides an early indication of the compound's general toxicity and helps in dose selection for subsequent in vivo studies.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cell lines, such as HepG2 (liver carcinoma), HEK293 (embryonic kidney), and a relevant cancer cell line (e.g., MDA-MB-231 breast cancer), are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. This compound is then added at a range of concentrations (e.g., 0.1 µM to 100 µM) and incubated for 48 hours.

-

MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Reading: The formazan crystals are solubilized with a solubilizing agent (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 (half-maximal inhibitory concentration) is calculated using non-linear regression analysis.

Hypothetical Data: In Vitro Cytotoxicity of this compound

| Cell Line | Tissue of Origin | IC50 (µM) |

| HepG2 | Liver | > 100 |

| HEK293 | Kidney | > 100 |

| MDA-MB-231 | Breast Cancer | 25.4 |

Interpretation: The hypothetical data suggests that this compound has selective cytotoxicity towards the cancer cell line at concentrations that are not toxic to normal liver and kidney cell lines.

In Vivo Acute Systemic Toxicity

Acute toxicity studies are performed to determine the potential adverse effects of a single high dose of a compound and to establish the maximum tolerated dose (MTD).

Experimental Protocol: Acute Systemic Toxicity Study in Rodents

-

Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old) are used.

-

Dose Administration: this compound is administered as a single dose via the intended clinical route (e.g., intravenous or oral). A control group receives the vehicle. At least three dose levels are tested.

-

Observation Period: Animals are observed for clinical signs of toxicity and mortality for 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded at regular intervals.

-

Necropsy: At the end of the observation period, all animals are euthanized, and a gross necropsy is performed.

-

Data Analysis: The LD50 (lethal dose, 50%) is calculated if applicable, and the MTD is determined.

Hypothetical Data: Acute Systemic Toxicity of this compound in Rats

| Parameter | Vehicle Control | 50 mg/kg | 150 mg/kg | 500 mg/kg |

| Mortality | 0/10 | 0/10 | 1/10 | 5/10 |

| Clinical Signs | Normal | Normal | Lethargy in 2/10 | Lethargy, piloerection in 8/10 |

| Body Weight Change (Day 14) | +8% | +7.5% | +2% | -5% |

| Gross Necropsy Findings | No abnormalities | No abnormalities | No abnormalities | Pale liver in 3/5 deceased animals |

Interpretation: The hypothetical results indicate a potential for liver toxicity at high doses. The MTD would be estimated to be below 150 mg/kg for a single dose.

Repeated-Dose Toxicity

Repeated-dose toxicity studies are essential to evaluate the effects of long-term exposure to a compound. A 28-day study is a common initial duration for such assessments.

Experimental Protocol: 28-Day Repeated-Dose Toxicity Study in Rodents

-

Animal Model: Sprague-Dawley rats.

-

Dose Administration: this compound is administered daily for 28 days at three dose levels, plus a vehicle control group.

-

In-life Monitoring: Clinical observations, body weight, and food consumption are monitored throughout the study.

-

Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine is collected for urinalysis.

-

Terminal Procedures: Animals are euthanized, and a full necropsy is performed. Organ weights are recorded. A comprehensive list of tissues is collected and preserved for histopathological examination.

Hypothetical Data: Key Findings from a 28-Day Repeated-Dose Study

Table 3.2.1: Hematology

| Parameter | Vehicle Control | Low Dose (10 mg/kg) | Mid Dose (30 mg/kg) | High Dose (100 mg/kg) |

| Hemoglobin (g/dL) | 14.5 ± 0.8 | 14.2 ± 0.7 | 13.1 ± 0.9 | 11.5 ± 1.1 |

| Platelets (x10³/µL) | 850 ± 150 | 830 ± 140 | 750 ± 120 | 600 ± 110 |

| White Blood Cells (x10³/µL) | 7.5 ± 1.5 | 7.2 ± 1.3 | 6.8 ± 1.2 | 6.5 ± 1.1 |

| p < 0.05 vs. vehicle control |

Table 3.2.2: Clinical Chemistry

| Parameter | Vehicle Control | Low Dose (10 mg/kg) | Mid Dose (30 mg/kg) | High Dose (100 mg/kg) |

| Alanine Aminotransferase (ALT) (U/L) | 45 ± 10 | 50 ± 12 | 150 ± 30 | 350 ± 50 |

| Aspartate Aminotransferase (AST) (U/L) | 120 ± 20 | 130 ± 25 | 280 ± 40 | 550 ± 60 |

| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 5 | 22 ± 6 | 25 ± 7 | 28 ± 8 |

| *p < 0.05 vs. vehicle control |

Table 3.2.3: Organ-to-Body Weight Ratios

| Organ | Vehicle Control | Low Dose (10 mg/kg) | Mid Dose (30 mg/kg) | High Dose (100 mg/kg) |

| Liver | 3.5 ± 0.3 | 3.6 ± 0.4 | 4.5 ± 0.5 | 5.8 ± 0.6 |

| Kidneys | 0.7 ± 0.1 | 0.7 ± 0.1 | 0.8 ± 0.1 | 0.8 ± 0.2 |

| Spleen | 0.2 ± 0.05 | 0.2 ± 0.04 | 0.18 ± 0.03 | 0.15 ± 0.02 |

| p < 0.05 vs. vehicle control |

Histopathology Summary:

-

High Dose (100 mg/kg): Moderate centrilobular hepatocellular hypertrophy and single-cell necrosis in the liver. Mild to moderate splenic atrophy.

-

Mid Dose (30 mg/kg): Mild centrilobular hepatocellular hypertrophy in the liver.

-

Low Dose (10 mg/kg): No significant findings.

Interpretation: The hypothetical data from the 28-day study suggests that the liver is a primary target organ of toxicity for this compound, with secondary effects on the hematopoietic system and spleen at higher doses. The "No Observed Adverse Effect Level" (NOAEL) in this hypothetical study would be 10 mg/kg/day.

Visualizations

Experimental Workflow

Caption: Initial toxicity screening workflow for this compound.

Hypothetical Signaling Pathway Modulation by this compound

Caption: Potential mechanism of action and off-target toxicity of this compound.

Conclusion

This technical guide provides a hypothetical framework for the . The presented data, while not actual experimental results, illustrates the types of outcomes that would be evaluated. The in vitro and in vivo studies described are fundamental for identifying potential target organs of toxicity, determining a safe starting dose for further studies, and ultimately supporting the decision-making process in early drug development. Based on this hypothetical assessment, the liver appears to be a potential target organ for this compound toxicity, warranting further investigation in subsequent, more definitive preclinical safety studies.

Troubleshooting & Optimization

Technical Support Center: Optimizing Hpse1-IN-2 Solubility for In Vitro Studies

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of Hpse1-IN-2 for in vitro research applications. Our aim is to help researchers, scientists, and drug development professionals overcome common solubility challenges to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important for in vitro studies?

This compound is a small molecule inhibitor of Heparanase 1 (HPSE1), an endo-β-D-glucuronidase that plays a crucial role in extracellular matrix (ECM) remodeling.[1][2] HPSE1 is implicated in cancer progression, inflammation, and other pathological conditions.[2][3][4] Ensuring the complete solubilization of this compound in your in vitro experiments is critical for accurate dosing and obtaining reliable data. Precipitation of the compound can lead to inaccurate concentrations and potentially confounding cytotoxic effects.[5]

Q2: What are the primary causes of this compound precipitation in cell culture media?

Precipitation of hydrophobic small molecules like this compound in aqueous-based cell culture media is a common challenge. The primary causes include:

-

Low Aqueous Solubility: this compound is inherently hydrophobic and has limited solubility in aqueous solutions.

-

High Final Concentration: The desired experimental concentration may exceed the solubility limit of this compound in the final culture medium.[6]

-

Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous medium can cause the compound to "crash out" of solution.[6]

-

Media Components: Interactions with salts, proteins, and other components in the culture medium can affect solubility.[6]

-

Temperature and pH Fluctuations: Changes in temperature or pH can alter the solubility of the compound.[6][7]

Q3: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is crucial to use anhydrous, sterile DMSO to prevent the introduction of water, which can compromise the stability and solubility of the compound.

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% and not exceeding 1%.[6] It is essential to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any effects of the solvent on the cells.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter with this compound solubility during your experiments.

Problem: I observed a precipitate immediately after adding my this compound stock solution to the cell culture medium.

-

Question: Did you pre-warm your cell culture medium before adding the compound?

-

Question: How did you add the stock solution to the medium?

-

Solution: Avoid adding the concentrated stock solution directly to the full volume of medium. Instead, use a serial dilution method. First, create an intermediate dilution of this compound in a small volume of pre-warmed medium. Then, add this intermediate dilution to the final volume of the medium while gently vortexing to ensure rapid and even dispersion.[5] This gradual dilution process helps to prevent "solvent shock."[6]

-

Problem: The this compound solution appears clear initially but forms a precipitate over time in the incubator.

-

Question: What is the final concentration of this compound in your experiment?

-

Solution: The final concentration may be at the edge of the compound's solubility limit under your specific experimental conditions. Consider performing a dose-response experiment to determine the highest soluble concentration that still produces the desired biological effect.

-

-

Question: Are you using serum-free or low-serum media?

-

Solution: The presence of serum proteins can help to solubilize hydrophobic compounds.[6] If you are working in serum-free conditions, the risk of precipitation is higher. You may need to explore the use of solubilizing agents, although their effects on your experimental system must be carefully validated.

-

Problem: I am seeing inconsistent results between experiments, which I suspect might be due to solubility issues.

-

Question: How are you preparing and storing your this compound stock solutions?

-

Solution: Ensure your stock solution is fully dissolved before each use. If stored at low temperatures, allow the vial to warm to room temperature and vortex gently before making dilutions. Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.[7][9]

-

-

Question: Have you visually inspected your diluted solutions under a microscope before adding them to the cells?

-

Solution: Before treating your cells, it is good practice to visually inspect a small aliquot of the final working solution under a microscope to check for any precipitate.

-

Quantitative Data Summary

The following table summarizes the approximate solubility of this compound in various common laboratory solvents. Please note that these are estimates, and actual solubility may vary depending on the specific lot of the compound and laboratory conditions.

| Solvent | Solubility (approx.) |

| DMSO | ≥ 50 mg/mL |

| Ethanol | ≥ 20 mg/mL |

| PBS (pH 7.2) | < 0.1 mg/mL |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes

Procedure:

-

Allow the this compound powder to equilibrate to room temperature before opening the vial.

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous, sterile DMSO to achieve a final concentration of 10 mM.

-

Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate for short intervals.

-

Visually inspect the solution to ensure there is no undissolved material.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a 10 µM Working Solution of this compound in Cell Culture Media

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed complete cell culture media (with serum, if applicable)

-

Sterile conical tubes

Procedure (for a final concentration of 10 µM):

-

Thaw a single-use aliquot of the 10 mM this compound stock solution and warm it to room temperature. Vortex gently to ensure homogeneity.

-

Intermediate Dilution: In a sterile conical tube, prepare a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock solution to 90 µL of pre-warmed cell culture medium. Mix gently by pipetting.

-

Final Dilution: In a separate sterile conical tube containing the final volume of pre-warmed cell culture medium, add the intermediate dilution at a 1:100 ratio (e.g., add the 100 µL of the intermediate solution to 9.9 mL of medium to get a final volume of 10 mL).

-

Immediately after adding the intermediate dilution, cap the tube and invert it several times or vortex gently to ensure thorough mixing.

-

Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

-

Remember to prepare a vehicle control with the same final concentration of DMSO (0.1% in this example).

Visualizations

References

- 1. Mechanism-based heparanase inhibitors reduce cancer metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design Principle of Heparanase Inhibitors: A Combined In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heparanase: A Multitasking Protein Involved in Extracellular Matrix (ECM) Remodeling and Intracellular Events - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Cell Culture Academy [procellsystem.com]

- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]

Technical Support Center: Managing Hpse1-IN-2 Resistance in Cancer Cell Lines

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Hpse1-IN-2, a putative heparanase inhibitor, in cancer cell lines. The information provided is based on established principles of drug resistance to targeted therapies in oncology.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for heparanase inhibitors like this compound?

Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs) on the cell surface and in the extracellular matrix (ECM). In cancer, elevated heparanase activity is associated with increased tumor growth, metastasis, and angiogenesis. This compound and other inhibitors are designed to block this enzymatic activity, thereby reducing the release of pro-tumorigenic growth factors stored in the ECM and inhibiting cell invasion and angiogenesis.

Q2: My cancer cell line, previously sensitive to this compound, is now showing resistance. What are the common mechanisms of acquired resistance to heparanase inhibitors?

Acquired resistance to targeted therapies, including heparanase inhibitors, can arise through several mechanisms:

-

Upregulation of the Drug Target: Cancer cells may increase the expression of the HPSE gene, leading to higher levels of the heparanase enzyme, which can overwhelm the inhibitor at a given concentration.

-

Activation of Bypass Signaling Pathways: Tumor cells can activate alternative signaling pathways to compensate for the inhibition of heparanase-mediated signaling. For example, they might upregulate other proteases or growth factor receptors to maintain a pro-survival and proliferative state.

-

Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.

-

Target Alteration: Although less common for non-covalent inhibitors, mutations in the HPSE gene could potentially alter the drug-binding site, reducing the affinity of this compound for the enzyme.

Q3: How can I confirm that my cell line has developed resistance to this compound?

To confirm resistance, you should perform a dose-response assay (e.g., MTS or CellTiter-Glo®) to compare the IC50 (half-maximal inhibitory concentration) value of this compound in your suspected resistant cell line with that of the parental (sensitive) cell line. A significant increase (typically >3-fold) in the IC50 value is a strong indicator of acquired resistance.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Action |

| High variability in cell viability assay results. | 1. Inconsistent cell seeding density.2. Uneven drug distribution in wells.3. Contamination of cell culture. | 1. Ensure a single-cell suspension and accurate cell counting before seeding.2. Mix the plate gently after adding the drug.3. Perform regular mycoplasma testing and check for microbial contamination. |

| IC50 value of this compound is higher than expected in the parental cell line. | 1. Degradation of the this compound compound.2. Incorrect initial concentration of the drug stock.3. Cell line identity or integrity issue. | 1. Prepare fresh drug dilutions from a new powder stock. Store stock solutions at -80°C in small aliquots.2. Verify the concentration of your stock solution.3. Perform cell line authentication (e.g., STR profiling). |

| Resistant phenotype is lost after a few passages without the drug. | The resistance mechanism may be unstable, possibly due to the expression of efflux pumps from transiently expressed episomes or non-genetic adaptations. | Culture the resistant cells continuously with a maintenance dose of this compound to maintain selective pressure. |

| No change in heparanase expression or activity in resistant cells. | Resistance is likely mediated by a bypass pathway or another mechanism independent of the direct target. | Perform RNA sequencing or proteomic analysis to compare the expression profiles of sensitive and resistant cells to identify upregulated signaling pathways. |

Quantitative Data Summary

The following tables present hypothetical data illustrating the characterization of a this compound-resistant cell line.

Table 1: this compound Sensitivity in Parental and Resistant Cell Lines

| Cell Line | IC50 (µM) | Fold Resistance |

| Parental (Sensitive) | 1.5 | - |

| Resistant | 18.2 | 12.1 |

Table 2: Gene Expression Analysis in Parental vs. Resistant Cells (Log2 Fold Change)

| Gene | Function | Log2 Fold Change (Resistant/Parental) |

| HPSE | Heparanase | 0.2 |

| ABCB1 (MDR1) | Drug Efflux Pump | 4.5 |

| FGFR2 | Bypass Signaling Pathway | 3.8 |

| VEGFA | Angiogenesis | 2.9 |

Experimental Protocols

1. Protocol for Generating a Resistant Cell Line

This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous dose escalation.

-

Materials: Parental cancer cell line, complete culture medium, this compound, 96-well plates, cell viability assay reagent (e.g., MTS), DMSO.

-

Procedure:

-

Determine the initial IC50 of this compound for the parental cell line.

-

Begin continuous treatment of the parental cells with this compound at a concentration equal to the IC20 (20% inhibitory concentration).

-

When the cells resume a normal growth rate (comparable to untreated parental cells), double the concentration of this compound.

-

Repeat step 3, gradually increasing the drug concentration over several months.

-

Periodically (e.g., every 4-6 weeks), determine the IC50 of the treated population to monitor the development of resistance.

-

Once a significant fold-resistance is achieved (e.g., >10-fold), the resistant cell line is established. Isolate single-cell clones for a more homogenous population.

-

2. Protocol for Western Blot Analysis of Bypass Signaling Pathways

This protocol is for assessing the protein levels of key components of potential bypass pathways, such as the FGFR2 pathway.

-

Materials: Parental and resistant cell lysates, SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (anti-FGFR2, anti-p-FGFR2, anti-Actin), HRP-conjugated secondary antibody, ECL substrate.

-

Procedure:

-

Prepare protein lysates from parental and resistant cells.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin.

-

Visualizations

Caption: Heparanase (HPSE) signaling pathway and the mechanism of its inhibition.

Caption: Workflow for generating a drug-resistant cancer cell line.

Caption: Troubleshooting decision tree for unexpected experimental results.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.